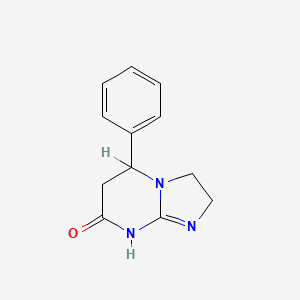![molecular formula C26H40N2O B14493587 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol CAS No. 63753-09-3](/img/structure/B14493587.png)
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is an organic compound that belongs to the class of phenols It contains a phenolic hydroxyl group and a substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a phenol. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Diethylamino)methyl]aniline
- 2-[4-(1-Adamantyloxy)(methyl)anilino]ethanol
- 4-(Diethylaminomethyl)aniline
Uniqueness
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a nonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63753-09-3 |
|---|---|
Fórmula molecular |
C26H40N2O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)anilino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C26H40N2O/c1-4-7-8-9-10-11-12-13-22-14-19-26(29)23(20-22)21-27-24-15-17-25(18-16-24)28(5-2)6-3/h14-20,27,29H,4-13,21H2,1-3H3 |
Clave InChI |
NFLBWAOBEGBJNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
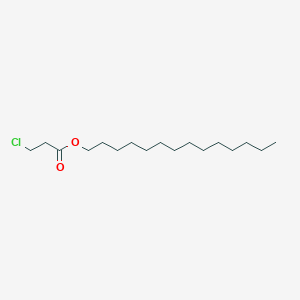
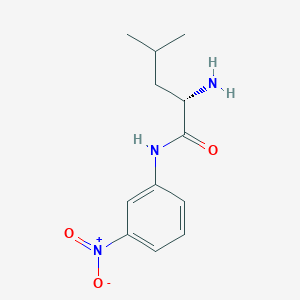

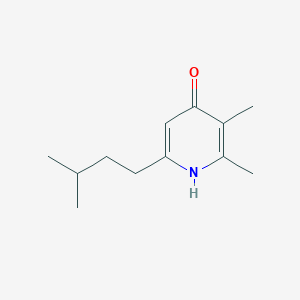
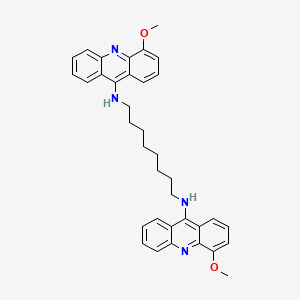
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

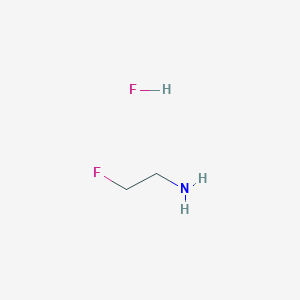
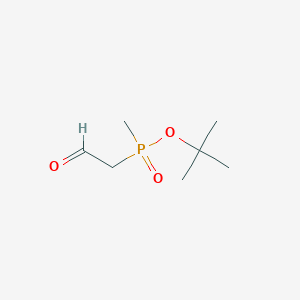
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
